molecular formula Al7La3 B14176884 CID 78066843

CID 78066843

Cat. No.: B14176884
M. Wt: 605.587 g/mol
InChI Key: MUSUMBBJMNNFNB-UHFFFAOYSA-N
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Description

CID 78066843 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, CID 6167 corresponds to colchicine, a well-characterized alkaloid , and CID 2049887 refers to a fluorinated heterocyclic compound with specific molecular properties . Assuming this compound follows this convention, it would require characterization through techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and chromatography, as highlighted in experimental guidelines .

Properties

Molecular Formula

Al7La3

Molecular Weight

605.587 g/mol

InChI

InChI=1S/7Al.3La

InChI Key

MUSUMBBJMNNFNB-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Al].[Al].[La].[La].[La]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78066843” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. For example, one method involves the hydrolysis of a precursor compound under acidic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions and continuous flow processes. This ensures a consistent supply of the compound with high purity and yield. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78066843” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenation agents, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds.

Scientific Research Applications

Compound “CID 78066843” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its interactions with biological molecules and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 78066843” involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78066843, we compare it with structurally or functionally analogous compounds from the evidence. While direct data on this compound is absent, the following analysis uses representative examples to illustrate key comparison metrics:

Table 1: Molecular and Physicochemical Properties

Property This compound (Hypothetical) CAS 918538-05-3 CAS 6007-85-8 CAS 20358-06-9
Molecular Formula Not Available C₆H₃Cl₂N₃ C₆H₂O₃S C₇H₅FN₂S
Molecular Weight Not Available 188.01 g/mol 154.14 g/mol 168.19 g/mol
LogP (Partition Coefficient) Not Available 1.57 (iLOGP) 2.85 (SILICOS-IT) 1.57 (iLOGP)
Solubility (Water) Not Available 2.58 mg/mL 2.94 mg/mL (SILICOS-IT) 0.249 mg/mL
Bioavailability Score Not Available 0.55 0.55 0.55
Hazard Statements Not Available H315-H319-H335 H315-H319 H315-H319-H335

Key Comparison Points

Structural Similarity :

  • Compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 20358-06-9 (C₇H₅FN₂S) share heterocyclic frameworks with halogen substituents, suggesting this compound may also belong to this class .
  • Functional groups such as pyridine, triazine, or thiophene rings are common in these analogs, influencing reactivity and binding properties .

Synthetic Methods :

  • CAS 918538-05-3 is synthesized via nucleophilic substitution using N-ethyl-N,N-diisopropylamine and KI in DMF, yielding a dichlorinated triazine derivative .
  • CAS 20358-06-9 involves reactions with (2-fluorophenyl)thiourea and bromides in chloroform, emphasizing halogenation and cyclization steps .
  • These methods highlight the importance of optimizing reaction conditions (e.g., solvent, temperature) for similar CIDs.

CYP enzyme inhibition (e.g., CYP1A2) is noted in CAS 20358-06-9, indicating possible drug-drug interactions .

Safety and Toxicity :

  • Hazard statements (e.g., H315 for skin irritation) are consistent across analogs, necessitating careful handling during synthesis .

Research Findings and Implications

Analytical Characterization: Techniques like LC-ESI-MS with collision-induced dissociation (CID) can differentiate isomers (e.g., ginsenosides) , which could be applied to this compound for structural elucidation. High-resolution mass spectrometry (HRMS) and tandem MS/MS are critical for verifying molecular formulas and fragmentation patterns .

Pharmacological Potential: Compounds with halogenated heterocycles (e.g., CAS 918538-05-3) often target enzymes or receptors, suggesting this compound may have therapeutic relevance if similarly structured .

Limitations and Gaps :

  • The absence of specific data on this compound underscores the need for experimental validation of its properties.
  • Comparative studies should prioritize in vitro assays (e.g., IC₅₀ for enzyme inhibition) and in vivo pharmacokinetic profiling .

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